molecular formula C22H29ClO3 B12683544 9-Chloro-11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20-dione CAS No. 94087-96-4

9-Chloro-11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20-dione

Cat. No.: B12683544
CAS No.: 94087-96-4
M. Wt: 376.9 g/mol
InChI Key: HFTXHRFCLJJTGL-UBEYTQJUSA-N
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Description

9-Chloro-11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20-dione is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is structurally related to other corticosteroids and is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20-dione typically involves multiple steps starting from simpler steroid precursors. One common route involves the chlorination of a suitable steroid intermediate, followed by hydroxylation and methylation reactions under controlled conditions . The reaction conditions often require specific catalysts and reagents to ensure the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

9-Chloro-11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the hydroxyl group at the 11-position can yield a ketone, while reduction of the carbonyl group at the 20-position can yield a secondary alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Chloro-11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20-dione is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications enhance its potency and reduce its side effects compared to other corticosteroids .

Properties

CAS No.

94087-96-4

Molecular Formula

C22H29ClO3

Molecular Weight

376.9 g/mol

IUPAC Name

(6S,8S,10S,11S,13S,14S,17S)-17-acetyl-9-chloro-11-hydroxy-6,10,13-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H29ClO3/c1-12-9-18-16-6-5-15(13(2)24)20(16,3)11-19(26)22(18,23)21(4)8-7-14(25)10-17(12)21/h7-8,10,12,15-16,18-19,26H,5-6,9,11H2,1-4H3/t12-,15+,16-,18-,19-,20+,21-,22?/m0/s1

InChI Key

HFTXHRFCLJJTGL-UBEYTQJUSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@H]([C@]3(C[C@@H](C2([C@@]4(C1=CC(=O)C=C4)C)Cl)O)C)C(=O)C

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)Cl)O)C)C(=O)C

Origin of Product

United States

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